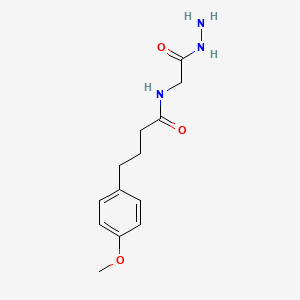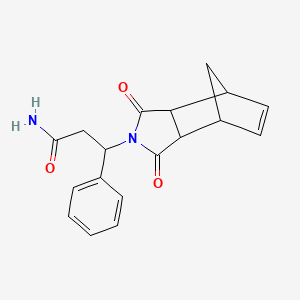![molecular formula C18H28N2O2 B4507521 N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4507521.png)
N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide
Vue d'ensemble
Description
N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.215078140 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemoselective Acetylation and Synthesis Applications
Chemoselective Acetylation of 2-Aminophenol : This research demonstrates the application of N-(2-Hydroxyphenyl)acetamide as an intermediate in the natural synthesis of antimalarial drugs. The study explores chemoselective monoacetylation using different acyl donors and investigates the impact of various parameters on the reaction process, suggesting its potential in pharmaceutical synthesis (Magadum & Yadav, 2018).
Microwave Assisted Synthesis of Triazole Analogues : This study compares conventional and microwave-assisted synthesis methods for creating triazole analogues, highlighting the efficiency and potential for rapid synthesis of compounds with enzyme inhibitory activities, including applications in designing drugs targeting specific enzymes (Virk et al., 2018).
Antibacterial Activity
Synthesis and Screening for Antibacterial Activity : Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown potential antibacterial properties. This suggests applications in developing new antibacterial agents with specific activity against certain bacterial strains (Iqbal et al., 2017).
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Evaluation of Novel Imines and Thiazolidinones : The study synthesizes and evaluates the antimicrobial activity of compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, suggesting applications in the development of new antimicrobial agents (Fuloria et al., 2009).
DNA and Protein Binding Studies
DNA and BSA Binding Studies of Paracetamol Derivatives : Research into paracetamol derivatives indicates their interaction with calf thymus DNA and bovine serum albumin (BSA), proposing applications in understanding drug-DNA/protein interactions, which is crucial for drug design and pharmacodynamics (Raj, 2020).
Opioid Agonist Development
Kappa-Opioid Agonists Synthesis : A study focusing on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists underscores the compound's relevance in developing new analgesic drugs with potentially fewer side effects (Barlow et al., 1991).
Propriétés
IUPAC Name |
N-[1-(4-methylphenoxy)propan-2-yl]-2-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-4-6-17(7-5-14)22-13-15(2)19-18(21)12-16-8-10-20(3)11-9-16/h4-7,15-16H,8-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHFJRPDMFUEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)NC(=O)CC2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4507449.png)
![isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4507463.png)
![1-(2,6-dichlorophenyl)-N-[2-(1-methyl-4-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4507468.png)
![N-cyclohexyl-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507472.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4507476.png)

![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-1H-indol-5-yl-4-oxobutanamide](/img/structure/B4507488.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4507494.png)



![methyl [3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4507520.png)
![N-cyclopropyl-2-{[(6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B4507545.png)
